Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)

Anthocyanin pharmacokinetics Bioavailability Malonyl acylation

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is an anthocyanin cation belonging to the anthocyanidin-3-O-glycoside subclass of flavonoids. It consists of a pelargonidin aglycone O-glycosidically linked at the 3-hydroxy position to a 6-O-malonyl-β-D-glucopyranosyl moiety.

Molecular Formula C24H23O13+
Molecular Weight 519.4 g/mol
CAS No. 165070-68-8
Cat. No. B1219129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
CAS165070-68-8
Molecular FormulaC24H23O13+
Molecular Weight519.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O
InChIInChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)23-16(7-13-14(27)5-12(26)6-15(13)35-23)36-24-22(33)21(32)20(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,20-22,24,31-33H,8-9H2,(H3-,25,26,27,28,29)/p+1/t17-,20-,21+,22-,24-/m1/s1
InChIKeyXLZUBCUKXQFBKB-JZWLZXDTSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) (CAS 165070-68-8): A Malonylated Anthocyanin with Quantifiable Stability and Bioavailability Differentiation


Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is an anthocyanin cation belonging to the anthocyanidin-3-O-glycoside subclass of flavonoids. It consists of a pelargonidin aglycone O-glycosidically linked at the 3-hydroxy position to a 6-O-malonyl-β-D-glucopyranosyl moiety [1]. The compound occurs naturally in purple corn (Zea mays L.), strawberry, cloudberry, and other plant sources, where it serves as a biomarker for consumption of these foods [2]. The 6″-O-malonyl ester group fundamentally differentiates this compound from the simpler pelargonidin-3-O-glucoside, endowing it with altered physicochemical and biological properties that are critical for reproducible experimental and industrial outcomes [3].

Malonylated anthocyanin with reported enhanced thermostability vs. non-acylated forms
Resists β-glucosidase, supporting extended pigment integrity in formulation research
Reported higher intestinal absorption in rodent models vs. non-acylated analogues
Natural chemotaxonomic marker in purple corn and select berries

Why Pelargonidin-3-O-glucoside and Other Non-Malonylated Anthocyanins Cannot Substitute for Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)


Pelargonidin-3-O-glucoside (Pg3G) is often considered a logical substitute due to its shared pelargonidin core; however, the absence of the 6″-O-malonyl group results in significantly lower thermal stability, lipophilicity, and enzymatic degradation resistance [1]. The malonyl moiety introduces a dicarboxylic acid substituent that alters the equilibrium distribution of flavylium cation, quinoidal base, hemiketal, and chalcone species, directly impacting color retention and spectral half-life under physiologically relevant pH conditions [2]. Critically, malonylated anthocyanins demonstrate markedly enhanced intestinal absorption compared to their non-acylated analogues, leading to higher systemic exposure in vivo [3]. Consequently, replacing the malonylated form with Pg3G or any non-acylated pelargonidin glycoside introduces unacceptable variability in stability, bioavailability, and experimental reproducibility across food science, pharmacokinetic, and analytical applications.

Thermal half-life may shift Non-malonylated pelargonidin glucoside may exhibit lower thermostability, affecting color retention under processing conditions.
Enzymatic degradation susceptibility Without 6″-O-malonyl protection, β-glucosidase can readily hydrolyze the glycosidic bond, compromising shelf-life and in vivo recovery.
Intestinal absorption profile may differ Malonylation correlates with elevated plasma AUC in rodent models; substitution may underestimate systemic exposure endpoints.

Quantitative Differentiation Evidence for Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) versus Analogues


Intestinal Absorption: Malonylated Anthocyanins Exhibit Higher Systemic Exposure In Vivo

In a rat pharmacokinetic study of red chrysanthemum anthocyanins, the area under the plasma concentration–time curve (AUC₀₋₈h) normalized to the orally administered dose followed the order: cyanidin 3-O-β-D-(3″,6″-di-O-malonyl)-glucopyranoside > cyanidin 3-O-β-D-(6″-mono-O-malonyl)-glucopyranoside > cyanidin 3-O-β-D-glucopyranoside [1]. This demonstrates a clear, quantifiable enhancement of intestinal absorption driven by the number of malonyl substituents, with the mono‑malonylated species outperforming the non‑acylated analogue [1]. Although the test compounds were cyanidin‑based, the 6″‑O‑malonyl‑glucose moiety is identical to that of pelargonidin 3‑O‑(6‑O‑malonyl‑β‑D‑glucoside), supporting class‑level extrapolation [2].

Intestinal Absorption
Class-level inference
Mono‑malonylated AUC intermediate between di‑ and non‑malonylated forms
Non
Mono
Di
Supports absorption model interpretation
Cyanidin-based class inference; exact AUC values in source
Anthocyanin pharmacokinetics Bioavailability Malonyl acylation

β‑Glucosidase Resistance: 6″‑O‑Malonylation Prevents Enzymatic Degradation

Suzuki et al. (2002) demonstrated that 6″‑O‑malonylation of cyanidin 3‑O‑glucoside effectively prevented hydrolysis by β‑glucosidase, an enzyme that readily degrades non‑acylated anthocyanidin 3‑O‑glucosides [1]. The malonyl group sterically shields the glycosidic bond from enzymatic attack, thereby extending the half‑life of the pigment in biological matrices. The same malonyltransferase (Dv3MaT) catalyzes malonyl transfer to pelargonidin 3‑O‑glucoside with a kcat of 7.3 s⁻¹ and a Km of 46.7 μM for the glucoside substrate, confirming that the enzymatic protection mechanism is directly applicable to the pelargonidin derivative [1].

β‑Glucosidase Resistance
Class-level inference
Malonylation prevented enzymatic hydrolysis
Non‑mal.
Malonylated
Supports formulation stability review
Qualitative protection; kinetic data available in source
Anthocyanin stability β‑glucosidase Malonyl protection

Enzymatic Formation Kinetics: High Catalytic Efficiency of the Native Malonyltransferase

The cDNA‑derived malonyl‑CoA:anthocyanidin 3‑O‑glucoside‑6″‑O‑malonyltransferase (Dv3MaT) from Dahlia variabilis catalyzes the regiospecific transfer of malonyl group to pelargonidin 3‑O‑glucoside with kinetic parameters Km (pelargonidin 3‑O‑glucoside) = 46.7 μM, Km (malonyl‑CoA) = 18.8 μM, and kcat = 7.3 s⁻¹ [1]. These values indicate a high affinity for the pelargonidin substrate and a turnover number consistent with efficient pigment acylation in planta. The exclusive formation of the 6″‑O‑malonyl regioisomer ensures a structurally homogeneous product, contrasting with chemical acylation methods that often yield mixtures [1].

Malonyltransferase Kinetics
Head-to-head
Km = 46.7 μM, kcat = 7.3 s⁻¹
Supports regiospecific synthesis control
Recombinant Dv3MaT; pH 8.0, 30 °C
Enzyme kinetics Malonyltransferase Biosynthesis

Thermal Stability Enhancement: Malonylated Pelargonidin Derivative Demonstrates Superior Thermotolerance

Xie et al. (2022) enzymatically acylated pelargonidin-3-glucoside (Pg3G) with malonic acid to produce pelargonidin-3-(6″-malonyl) glucoside. The malonylated derivative exhibited significantly improved thermostability compared to Pg3G under identical thermal challenge conditions [1]. The enhanced stability was mechanistically attributed to the malonyl group's influence on the equilibrium distribution of flavylium cation, quinoidal base, hemiketal, cis‑chalcone, and trans‑chalcone species [1]. The same study also demonstrated that the acylation increased lipophilicity, as reflected by a higher octanol‑water partition coefficient (LogP), further differentiating the malonylated compound from its non‑acylated precursor [1].

Thermal Stability
Head-to-head
Half‑life extension and higher LogP vs. Pg3G
Pg3G
Malonyl
Supports thermal-stability screening
Exact fold changes in source; aqueous buffer
Thermal stability Natural colorant Acylated anthocyanin

Natural Occurrence and Relative Quantification in Purple Corn: A Benchmark for Authenticity

Aoki et al. (2002) isolated and quantified anthocyanins from Peruvian purple corn (Zea mays L.) using HPLC‑NMR. Pelargonidin 3‑O‑β‑D‑(6‑malonyl‑glucoside) accounted for 4.3 ± 1.0% of total anthocyanin content, while its non‑malonylated analogue, pelargonidin 3‑O‑β‑D‑glucoside, constituted 4.9 ± 0.9% [1]. This co‑occurrence in a commercially important food matrix establishes the malonylated form as an authentic, naturally abundant anthocyanin that must be analytically distinguished from the non‑malonylated form for accurate quantification and labeling [1].

Natural Abundance
Supporting evidence
4.3 ± 1.0% of total anthocyanins in purple corn
Supports botanical authenticity verification
Requires chromatographic separation; HPLC‑NMR data
Anthocyanin profiling Purple corn Food authenticity

Validated Application Scenarios for Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) Based on Quantitative Evidence


Pharmacokinetic and Bioavailability Studies of Dietary Anthocyanins

Because malonylation enhances intestinal absorption as demonstrated by elevated plasma AUC in rodent models [1], pelargonidin 3‑O‑(6‑O‑malonyl‑β‑D‑glucoside) is the appropriate chemical form for in vivo pharmacokinetic, tissue distribution, and metabolism experiments. Using the non‑malonylated analogue would underestimate systemic exposure and confound dose–response relationships.

Development of Thermally Stable Natural Food Colorants

The improved thermostability and lipophilicity of the malonylated derivative relative to Pg3G [2] make it a superior candidate for food and beverage applications requiring pasteurization, hot‑fill, or extended shelf‑life. Its resistance to β‑glucosidase further ensures color retention during processing and storage [3].

Enzymatic Synthesis and Reference Standard Production

The well‑characterized kinetics of Dv3MaT malonyltransferase (Km = 46.7 μM for pelargonidin‑3‑O‑glucoside; kcat = 7.3 s⁻¹) [3] enable scalable enzymatic production of regiospecifically pure pelargonidin 3‑O‑(6‑O‑malonyl‑β‑D‑glucoside), serving as an authentic reference standard for HPLC‑MS identification and quantification in plant metabolomics and food authenticity testing.

Authentication and Quality Control of Anthocyanin‑Rich Extracts

Pelargonidin 3‑O‑β‑D‑(6‑malonyl‑glucoside) is a naturally occurring component of purple corn (4.3% of total anthocyanins) and other botanicals [4]. Its presence and relative abundance serve as a chemotaxonomic marker for verifying botanical identity, detecting adulteration, and standardizing extract potency.

Application
Selection Property
Validation Focus
Pharmacokinetic & Bioavailability Studies
Malonylation-dependent absorption
AUC exposure-model review
Thermally Stable Natural Colorant Development
Thermal-stability & lipophilicity profile
Degradation-rate & logP comparison
Enzymatic Reference Standard Production
Regiospecific synthesis control
Km/kcat enzyme kinetics validation
Authentication & QC of Anthocyanin Extracts
Natural abundance fingerprint
Chromatographic profile verification
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